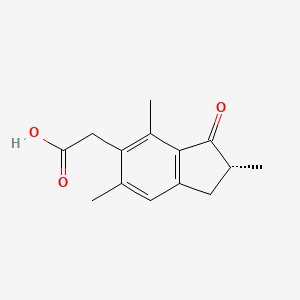![molecular formula C7H5BClNO2 B13938161 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol is a chemical compound with the molecular formula C7H5BClNO2 and a molecular weight of 181.38 g/mol . This compound belongs to the class of organoboron compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol typically involves the reaction of appropriate boronic acid derivatives with chloro-substituted benzene rings under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, amines, and substituted benzene derivatives . These products have significant applications in organic synthesis and medicinal chemistry .
科学研究应用
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with enzymes and proteins, thereby modulating their activity . It can also participate in redox reactions, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Similar compounds to 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol include other organoboron compounds, such as:
Boronic acids: These compounds have similar reactivity and are used in similar applications.
Oxazaborolidines: These compounds share structural similarities and are used as catalysts in asymmetric synthesis.
Uniqueness
What sets this compound apart is its unique combination of a chloro-substituted benzene ring and an oxazaborinin moiety . This structure imparts specific reactivity and properties that make it valuable in various scientific and industrial applications .
属性
分子式 |
C7H5BClNO2 |
|---|---|
分子量 |
181.38 g/mol |
IUPAC 名称 |
7-chloro-1-hydroxy-2,3,1-benzoxazaborinine |
InChI |
InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H |
InChI 键 |
ODBKUFKURLYSEB-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=CC(=C2)Cl)C=NO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


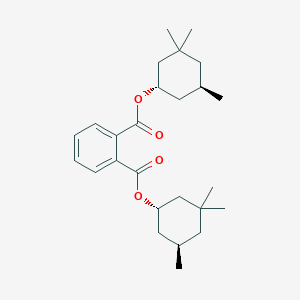
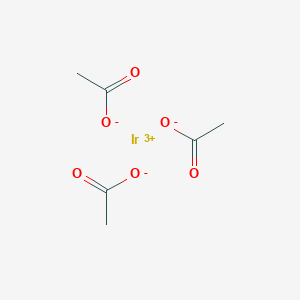
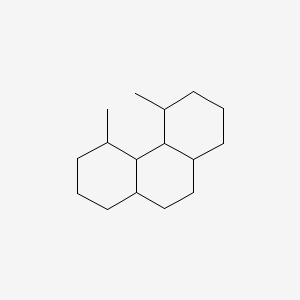
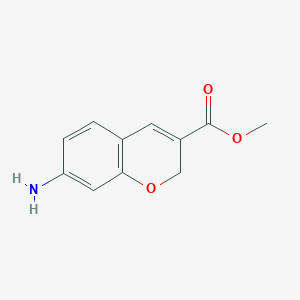
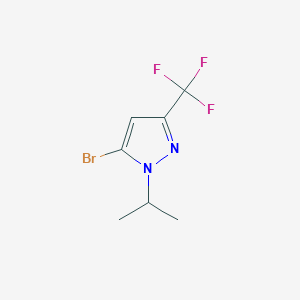
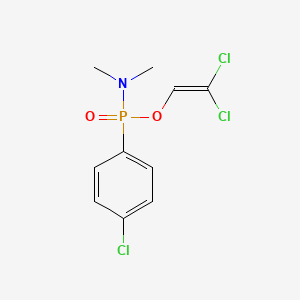

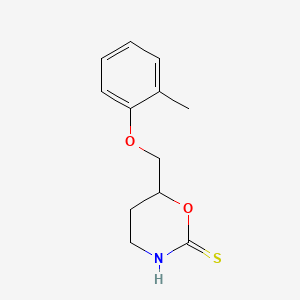
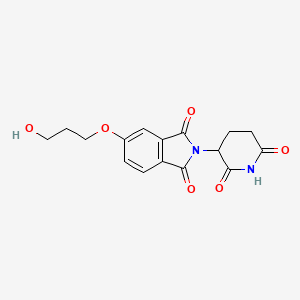
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
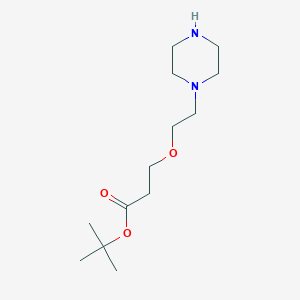
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)

